molecular formula C25H27F2N3O2S B2657373 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2,5-difluorobenzenesulfonamide CAS No. 946317-39-1

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2,5-difluorobenzenesulfonamide

Cat. No. B2657373
CAS RN: 946317-39-1
M. Wt: 471.57
InChI Key: OFSIRMRMJCIRBG-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2,5-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C25H27F2N3O2S and its molecular weight is 471.57. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2,5-difluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2,5-difluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

  • Amino-substituted derivatives of 2-[2-(dimethylamino)ethyl]-1,2-dihydro-3H-dibenz[de,h]isoquinoline-1,3-diones have been synthesized and evaluated for antitumor activity. Some compounds showed significant potency against tumor cells and low cardiotoxicity. This suggests potential applications in cancer therapy (Sami et al., 1995).

Synthesis of N-Heteroaromatic Compounds

  • A study focused on the synthesis of N-containing heterocycles using cyclocarbonylative Sonogashira reactions. This process is crucial for creating various pharmaceutical compounds, indicating the compound’s importance in medicinal synthesis (Aronica et al., 2016).

Cytotoxicity and Docking Simulation

  • Novel annulated dihydroisoquinoline heterocycles were synthesized and assessed for cytotoxicity against various cancer cell lines. This highlights the role of these compounds in developing potential anticancer drugs (Saleh et al., 2020).

Inhibition of Forskolin-Induced Neurite Outgrowth

  • An isoquinolinesulfonamide compound was found to inhibit cyclic AMP-dependent protein kinase, affecting neurite outgrowth in PC12D pheochromocytoma cells. This indicates potential applications in neurological research and drug development (Chijiwa et al., 1990).

Synthesis of Ring-Fluorinated Isoquinolines and Quinolines

  • The synthesis of ring-fluorinated isoquinolines and quinolines was achieved through intramolecular substitution. These compounds are important in the synthesis of various pharmaceuticals (Ichikawa et al., 2006).

Synthesis and Antimicrobial Study

  • A novel compound and its oxinates were synthesized and showed significant antimicrobial activity. This indicates the potential for developing new antimicrobial agents (Vanparia et al., 2010).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2,5-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27F2N3O2S/c1-29(2)22-10-7-19(8-11-22)24(30-14-13-18-5-3-4-6-20(18)17-30)16-28-33(31,32)25-15-21(26)9-12-23(25)27/h3-12,15,24,28H,13-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSIRMRMJCIRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2,5-difluorobenzenesulfonamide

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